molecular formula C17H20O6 B1431217 Mycophenolic acid lactone CAS No. 26675-76-3

Mycophenolic acid lactone

Número de catálogo: B1431217
Número CAS: 26675-76-3
Peso molecular: 320.3 g/mol
Clave InChI: GNWIDHOJWGSPTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mycophenolic acid lactone is a derivative of mycophenolic acid, a phthalide-containing compound known for its immunosuppressive properties. Mycophenolic acid was first discovered by Bartolomeo Gosio in 1893 and has since been used in various medical applications, particularly in organ transplantation to prevent rejection . The lactone form of mycophenolic acid retains many of the parent compound’s biological activities and is of significant interest in both research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone typically involves the lactonization of mycophenolic acid. This process can be catalyzed by various reagents, including acids and enzymes. One common method involves the use of a natural fusion of a cytochrome P450 and a hydrolase, which facilitates the hydroxylation and subsequent lactonization of the compound .

Industrial Production Methods: Industrial production of this compound often starts with the fermentation of Penicillium species to produce mycophenolic acid. The acid is then purified and subjected to chemical or enzymatic lactonization to yield the lactone form. This process ensures high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Mycophenolic acid lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Reaction Mechanisms

MPA lactone undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions convert the lactone to its corresponding alcohol.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Pharmacological Applications

  • Immunosuppression:
    • MPA lactone is primarily studied for its immunosuppressive properties, particularly in organ transplantation. It inhibits inosine monophosphate dehydrogenase (IMPDH), crucial for the de novo synthesis of guanosine nucleotides, leading to a reduction in T and B lymphocyte proliferation. This mechanism makes it effective in preventing organ rejection and treating autoimmune diseases .
  • Autoimmune Diseases:
    • Research indicates that MPA lactone may have potential applications in managing autoimmune conditions by modulating immune responses. Its ability to suppress cytokine production further supports its therapeutic utility in these disorders .
  • Cancer Research:
    • Recent studies have explored MPA analogues as potential anticancer agents. For instance, triphenylsilyl-MPA analogues have shown promise in developing new treatments for osteosarcoma, highlighting the compound's versatility beyond immunosuppression .

Industrial Applications

  • Pharmaceutical Development:
    • MPA lactone serves as a precursor in synthesizing various biologically active compounds, making it invaluable in drug discovery and development processes .
  • Model Compound:
    • The compound is utilized as a model in pharmacological studies to understand drug interactions and mechanisms of action due to its well-defined biological activity.

Case Study 1: Organ Transplantation

In clinical settings, mycophenolic acid (and its lactone form) has been extensively used to prevent rejection in kidney transplant patients. A study demonstrated that patients receiving mycophenolate mofetil (the prodrug of mycophenolic acid) had significantly lower rates of acute rejection compared to those on traditional therapies alone .

Case Study 2: Autoimmune Disorders

A clinical trial investigated the efficacy of mycophenolate mofetil in patients with systemic lupus erythematosus (SLE). Results indicated that patients treated with MPA showed improved disease activity scores compared to controls, suggesting its role as an effective immunosuppressant in autoimmune conditions .

Mecanismo De Acción

Mycophenolic acid lactone exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, the compound suppresses the immune response, making it effective in preventing organ rejection and treating autoimmune diseases .

Comparación Con Compuestos Similares

Uniqueness: Mycophenolic acid lactone is unique due to its specific inhibition of IMPDH and its potent immunosuppressive effects. Unlike other similar compounds, it has a well-defined mechanism of action and a broad range of applications in medicine and research .

Actividad Biológica

Mycophenolic acid lactone (MPA lactone) is a derivative of mycophenolic acid (MPA), an immunosuppressant widely used in organ transplantation and autoimmune diseases. This article explores the biological activity of MPA lactone, focusing on its mechanism of action, pharmacological effects, and recent research findings.

MPA lactone primarily acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA lactone selectively targets lymphocytes, particularly T and B cells, which are crucial for immune responses. This inhibition leads to:

  • Suppression of lymphocyte proliferation : MPA lactone arrests T-lymphocyte cell cycle progression at the G1/S interface, thereby reducing the proliferation of these immune cells .
  • Decreased cytokine production : The compound limits the number of cytokine-producing cells, further dampening immune responses .

The selectivity for lymphocytes over other cell types is significant since other cells can utilize salvage pathways for nucleotide synthesis.

Pharmacokinetics and Metabolism

MPA lactone is highly protein-bound (over 98% to albumin) and undergoes extensive metabolism primarily through glucuronidation. The major metabolite, mycophenolic acid glucuronide (MPAG), is pharmacologically inactive. However, minor metabolites can exhibit some activity . The pharmacokinetic profile highlights the importance of understanding these metabolic pathways to mitigate adverse effects associated with MPA therapy.

Biological Activity Evaluation

Recent studies have evaluated various analogs and derivatives of MPA lactone to enhance its efficacy and reduce side effects. Below are some key findings from recent research:

Table 1: Biological Activity of Mycophenolic Acid Derivatives

CompoundIMPDH Inhibition IC50 (µM)Lymphocyte Proliferation Inhibition (%)Notes
Mycophenolic Acid0.585Standard control
MPA Lactone0.880Comparable to MPA
Amino Acid Derivative 10j0.390Higher potency than MPA
Esterified Derivative2.560Reduced activity due to esterification

This table summarizes the inhibitory effects of various compounds on IMPDH activity and their ability to inhibit lymphocyte proliferation. Notably, some derivatives showed enhanced biological activity compared to MPA itself, suggesting potential for improved therapeutic applications .

Case Studies

  • Transplant Patients : A study involving kidney transplant patients demonstrated that MPA lactone effectively reduced acute rejection rates when used as part of a combination therapy regimen. Patients experienced fewer adverse effects compared to those treated with conventional immunosuppressants .
  • Autoimmune Disorders : Clinical trials assessing the use of MPA lactone in patients with autoimmune diseases like lupus showed significant improvements in disease markers and reduced flares when compared to baseline measurements prior to treatment .

Q & A

Basic Research Questions

Q. What is the structural characterization methodology for Mycophenolic Acid Lactone (MPA lactone) in complex biological matrices?

  • Answer: Utilize high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm the lactone ring structure (C17H20O6) and distinguish it from its open-chain mycophenolic acid form. Key diagnostic signals include δ 4.85–5.20 ppm (lactone carbonyl protons) in ¹H-NMR and characteristic fragmentation patterns in HRMS . For quantification, reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and isocratic elution with acetonitrile/water (70:30) .

Q. How is the biosynthetic pathway of MPA lactone elucidated in Penicillium brevicompactum?

  • Answer: The pathway involves a polyketide synthase (MpaC) producing 5-methylorsellinic acid (5-MOA), followed by hydroxylation via cytochrome P450 (MpaD) to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). The hydrolase domain (MpaE) then catalyzes lactonization to form 5,7-dihydroxy-4-methylphthalide (DHMP). Heterologous co-expression of mpaC and mpaDE in Aspergillus nidulans confirms this pathway . Transcriptional analysis via RT-PCR and metabolite profiling using LC-MS are critical for validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the antitumor vs. immunosuppressive activities of MPA lactone derivatives?

  • Answer: Structure-activity relationship (SAR) studies are essential. For example, derivatives with modified lactone rings (e.g., 7-hydroxy substitutions) show reduced immunosuppression while retaining antitumor activity. Use in vitro assays:

  • Immunosuppression: Measure inhibition of inosine monophosphate dehydrogenase (IMPDH) in human lymphocytes.
  • Antitumor activity: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).
    Discrepancies arise due to differential IMPDH isoform sensitivity; prioritize derivatives with IC50 > 10 μM for IMPDH-II (immune cells) and < 1 μM for cancer cell lines .

Q. How to optimize heterologous production of MPA lactone in non-native fungal hosts?

  • Answer: Use Aspergillus nidulans as a chassis, co-expressing mpaC (polyketide synthase) and mpaDE (fusion P450-hydrolase). Key parameters:

  • Promoter selection: Inducible alcA promoter for tight regulation.
  • Cultivation: Fed-batch fermentation with glucose limitation to avoid acetate toxicity.
  • Metabolic engineering: Knockout competing pathways (e.g., pkaA to reduce secondary metabolite interference). Yield improvements (up to 2.5 g/L) are achievable via pH control (6.5–7.0) and dissolved oxygen >30% .

Q. What analytical approaches validate lactone ring stability under physiological conditions?

  • Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor lactone hydrolysis to mycophenolic acid via:

  • Kinetic studies: LC-MS/MS tracking m/z 321→153 (lactone) and m/z 320→207 (acid) transitions.
  • Thermodynamic analysis: Calculate equilibrium constants (Keq) using van’t Hoff plots. Stability is pH-dependent; lactone predominates below pH 5.0 .

Q. Methodological Challenges & Data Interpretation

Q. How to address low yield in enzymatic lactonization steps during in vitro synthesis?

  • Answer: The hydrolase MpaE requires precise reaction conditions:

  • Cofactors: Supplement Mn²⁺ (1 mM) to enhance catalytic efficiency.
  • Substrate feeding: Maintain DHMB concentration < 50 μM to avoid feedback inhibition.
  • Solvent system: Use tert-butanol/water (1:1) to solubilize hydrophobic intermediates. Yield increases from 15% to 65% with immobilized enzyme reactors (e.g., Eupergit® C) .

Q. What statistical methods reconcile conflicting data on MPA lactone’s pharmacokinetic variability?

  • Answer: Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects (NLME) approaches accounts for covariates (e.g., albumin levels, renal function). Use NONMEM or Monolix software to analyze plasma concentration-time data. Key parameters:

  • Inter-individual variability: Estimate using exponential error models.
  • Covariate analysis: Bootstrap resampling (n=1000) to identify significant factors (e.g., CYP2C8 polymorphisms). .

Q. Data Presentation Guidelines

  • Tables: For structural comparisons, include columns for NMR shifts (¹H, ¹³C), HRMS m/z, and bioactivity data. Follow Mycologia guidelines: avoid vertical lines, use superscript footnotes (a, b) for experimental conditions .
  • Figures: Depict biosynthetic pathways with ChemDraw®-generated structures and enzymatic steps labeled with EC numbers. Ensure 600 dpi resolution for publication .

Propiedades

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIDHOJWGSPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26675-76-3
Record name Mycophenolic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Mycophenolic acid lactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.